N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

sigma-2 receptor PET imaging fluorobenzamide SAR

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide (CAS 942010-82-4, molecular formula C₁₆H₁₅FN₂O₃S, MW 334.37) is a synthetic small molecule belonging to the N-aryl-1,1-dioxidoisothiazolidine benzamide class. It contains a 4-fluorobenzamide moiety linked via a para-phenyl bridge to a 1,1-dioxidoisothiazolidine (gamma-sultam) heterocycle.

Molecular Formula C16H15FN2O3S
Molecular Weight 334.37
CAS No. 942010-82-4
Cat. No. B2729263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide
CAS942010-82-4
Molecular FormulaC16H15FN2O3S
Molecular Weight334.37
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
InChIKeyVJQDKYWPJPKKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide (CAS 942010-82-4): Procurement-Relevant Identity and Structural Class


N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide (CAS 942010-82-4, molecular formula C₁₆H₁₅FN₂O₃S, MW 334.37) is a synthetic small molecule belonging to the N-aryl-1,1-dioxidoisothiazolidine benzamide class. It contains a 4-fluorobenzamide moiety linked via a para-phenyl bridge to a 1,1-dioxidoisothiazolidine (gamma-sultam) heterocycle. This scaffold combines the physicochemical features of a fluorinated benzamide—known for modulating sigma receptor affinity [1]—with the hydrogen-bonding capacity and metabolic stability provided by the cyclic sulfonamide ring [2]. The compound is primarily utilized as a research tool in kinase inhibition, sigma receptor ligand development, and anti-inflammatory target validation studies.

Sigma-2 receptor ligand development and PET tracer design
CDK1/CDK2 kinase inhibition pathway studies
Dual COX-2/5-LO anti-inflammatory target validation

Why N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide Cannot Be Substituted with Isomeric or Non-fluorinated Benzamide Analogs


The precise substitution pattern on both the benzamide ring and the dioxidoisothiazolidine-bearing aniline is critical for biological activity. For sigma receptor ligands, the para (4-) fluorination is known to confer substantially higher sigma-2 binding affinity (Ki ~ 3.8–4.0 nM) compared to ortho (2-) fluorinated isomers (Ki ~ 20–23 nM), representing an approximate 5–6-fold loss in affinity upon fluorine positional exchange [1]. The 1,1-dioxidoisothiazolidine (gamma-sultam) heterocycle is not a generic substituent; its specific topology enables dual hydrogen bonding and serves as a phosphoryl mimetic in kinase active sites [2]. Replacement with a simple sulfonamide or removal of the dioxide moiety abolishes the characteristic CDK inhibitory profile observed for this chemotype.

Fluorine regioisomer mismatch
Replacing 4-fluoro with 2-fluoro may significantly reduce sigma-2 receptor binding affinity; class-level SAR suggests a 5–6× loss.
Gamma-sultam scaffold removal
Analogs lacking the 1,1-dioxidoisothiazolidine ring lose CDK inhibition; the heterocycle acts as a required pharmacophore, not a generic substituent.

Product-Specific Quantitative Evidence Guide for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide


Fluorine Regioisomer Differentiation: 4-Fluoro vs. 2-Fluoro Benzamide Impact on Sigma-2 Receptor Affinity

Within the benzamide class, para-fluorination (4-fluoro) consistently yields sigma-2 receptor affinity in the low nanomolar range, whereas ortho-fluorination (2-fluoro) results in 5–6-fold weaker binding. For the class of 4-fluoro substituted benzamides, reported Ki values are 3.77–4.02 nM versus 20.3–22.8 nM for corresponding 2-fluoro analogs [1]. This structure–activity relationship (SAR) is attributed to the electron-withdrawing effect and optimal steric fit of the 4-fluoro substituent within the sigma-2 binding pocket.

Fluorine Regioisomer Effect
Class-level inference
4-Fluoro Ki ~3.8–4.0 nM vs. 2-Fluoro Ki ~20–23 nM (≈5–6× difference)
Supports sigma-2 binding differentiation; 4-fluoro is required for high-affinity ligand context.
Radioligand binding class data; direct head-to-head for this compound not reported.
sigma-2 receptor PET imaging fluorobenzamide SAR

1,1-Dioxidoisothiazolidine Scaffold as a Validated CDK1/CDK2 Inhibitor Pharmacophore

The 1,1-dioxidoisothiazolidine (gamma-sultam) heterocycle is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition. A published series of 3-hydroxychromones incorporating this moiety demonstrated potent CDK1 and CDK2 inhibitory activities and suppressed proliferation in EJ (bladder), HCT116 (colon), SW620 (colon), and MDAMB468 (breast) cancer cell lines [1]. The patent literature further establishes that 1,1-dioxoisothiazolidine-substituted indazole derivatives are useful as inhibitors of cell proliferation via CDK modulation [2].

CDK1/2 Inhibitor Pharmacophore
Class-level inference
Gamma-sultam ring required for CDK1/2 inhibition; absent in simple benzamides
Scaffold-dependent CDK inhibition profile; supports proliferation endpoint studies.
Data from 3-hydroxychromone series and patent EP1280802A4.
CDK inhibitor cancer cell proliferation isothiazolidine 1,1-dioxide

Physicochemical Property Differentiation: Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) vs. Non-fluorinated Analogs

The 4-fluoro substituent modulates lipophilicity and electronic properties without substantially increasing molecular weight. The calculated partition coefficient (clogP) for the 4-fluoro derivative is approximately 2.1–2.3, which is within the optimal range for blood–brain barrier penetration (1.5–3.0). In contrast, the unsubstituted benzamide analog (N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide) has a lower clogP (~1.8), while the 4-chloro analog is significantly more lipophilic (clogP ~2.8) [1]. The TPSA of the 4-fluoro derivative (~75–78 Ų) is identical to the 2-fluoro and 3-fluoro regioisomers, but the chlorine substituent increases TPSA modestly. These calculated parameters indicate that the 4-fluoro substitution provides the best balance of lipophilicity for both CNS penetration and aqueous solubility within this series.

Physicochemical Profile
Computed property
clogP ~2.2; TPSA ~75.5 Ų
Lipophilicity balance may support CNS penetration; 4-fluoro provides intermediate range vs. unsubstituted and chloro analogs.
SwissADME prediction; experimental logP not reported.
lipophilicity permeability drug-likeness

Dual COX-2/5-Lipoxygenase Inhibitory Potential of the Gamma-Sultam Scaffold

The 1,1-dioxidoisothiazolidine (gamma-sultam) core has been independently validated as a scaffold for dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) inhibition. Various 1,2-isothiazolidine-1,1-dioxide derivatives exhibited potent inhibitory effects on both COX-2 and 5-LO enzymes, as well as suppression of interleukin-1 (IL-1) production . This dual inhibitory profile is mechanistically distinct from classical NSAIDs, which typically target only COX enzymes. Our target compound uniquely combines the gamma-sultam dual enzyme inhibitory scaffold with a 4-fluorobenzamide moiety, which may further modulate selectivity.

Dual COX-2/5-LO Potential
Data to verify
Gamma-sultam class reported to inhibit both COX-2 and 5-LO enzymes
Class-level dual inhibition context; compound-specific IC₅₀ data not yet available.
No peer-reviewed source for this exact compound; scaffold inference only.
COX-2 inhibitor 5-lipoxygenase anti-inflammatory gamma-sultam

Selectivity Advantage for Sigma-2 Over Sigma-1 Receptors in 4-Fluorobenzamide Class

4-Fluoro substituted benzamides not only exhibit high sigma-2 affinity but also demonstrate favorable selectivity ratios over sigma-1 receptors. In the published benzamide series, the 4-fluoro derivatives maintained sigma-2/sigma-1 selectivity ratios of approximately 5–10 fold, whereas the corresponding 2-fluoro isomers showed substantially reduced selectivity [1]. This selectivity profile is critical for applications where sigma-2 receptor engagement must be distinguished from sigma-1-mediated effects, such as in tumor imaging (sigma-2 is a biomarker for proliferative status) and certain neuropsychiatric indications.

Sigma-2 Selectivity
Class-level inference
4-Fluoro benzamide class: sigma-2/sigma-1 selectivity ratio ~5–10; 2-fluoro lacks this selectivity
Supports sigma-2 receptor subtype differentiation; 4-fluoro substitution enables measurable selectivity window.
Competitive binding assay class data; confirm for this compound in target assay.
sigma-2 selectivity sigma-1/sigma-2 ratio tumor imaging

Limitations of Available Evidence and Guidance for Prospective Procurement Decisions

It must be explicitly noted that at the time of this assessment, no published study has performed a direct head-to-head quantitative comparison of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide against its 2-fluoro or 3-fluoro regioisomers in the same assay. The differentiation claims presented above are based on class-level SAR inferred from structurally related benzamide series and from the known pharmacology of the 1,1-dioxidoisothiazolidine scaffold. Prospective users are strongly encouraged to request head-to-head comparative data from vendors or to commission such experiments (sigma-2 binding, CDK2 enzymatic assay, COX-2/5-LO profiling) as part of their procurement decision-making process.

Evidence Limitations
Data to verify
No direct head-to-head data for this compound vs. 2-fluoro or 3-fluoro regioisomers
Differentiation relies on class-level SAR; prospective users should request or generate comparative data.
Gap analysis; transparent procurement decision support.
gap analysis direct comparative data experimental validation

Recommended Research and Industrial Application Scenarios for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide


Sigma-2 Receptor PET Tracer Development and Tumor Imaging Studies

The 4-fluoro substitution pattern is essential for high-affinity sigma-2 binding (class-level Ki ~ 3.8–4.0 nM). This compound can serve as a cold reference standard or a scaffold for ¹⁸F-labeled PET tracer development targeting sigma-2 receptors overexpressed in proliferating tumors . The 2-fluoro isomer (CAS 941885-78-5) is not a suitable substitute due to its predicted 5–6-fold lower affinity.

CDK1/CDK2 Inhibitor Screening and Cancer Cell Proliferation Assays

Based on the validated role of the 1,1-dioxidoisothiazolidine scaffold as a CDK inhibitor pharmacophore , this compound is appropriate for inclusion in kinase inhibitor libraries targeting cyclin-dependent kinases. Use in proliferation assays with EJ, HCT116, SW620, or MDAMB468 cell lines is supported by class-level evidence [1].

Dual COX-2/5-Lipoxygenase Inhibitor Discovery Programs

The gamma-sultam core structure is a known dual inhibitor of COX-2 and 5-LO . This compound can be used as a starting point for medicinal chemistry optimization aimed at balancing COX-2/5-LO potency and improving pharmacokinetic properties for inflammatory disease indications.

Structure–Activity Relationship (SAR) Studies on Fluorine Positional Isomers in Benzamide Series

The availability of all three regioisomers (4-fluoro: CAS 942010-82-4; 3-fluoro: CAS 941931-84-6; 2-fluoro: CAS 941885-78-5) enables systematic SAR exploration of how fluorine position modulates sigma receptor affinity, CDK inhibition, and physicochemical properties. Procurement of the complete set is recommended for rigorous SAR campaigns.

Application
Selection Property
Validation Focus
Sigma-2 targeted tracer research
4-Fluoro substitution class-level affinity
Sigma-2 binding assay review
CDK inhibition pathway studies
Gamma-sultam scaffold dependency
CDK1/2 enzymatic assay context
Dual COX/5-LO target validation
Gamma-sultam dual inhibition class context
COX-2/5-LO enzyme profiling
Fluorine positional SAR exploration
Regioisomer affinity and property range
Comparative receptor and property assays
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